molecular formula C26H29N3O4S B2781493 benzyl 2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate CAS No. 451463-84-6

benzyl 2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate

Cat. No.: B2781493
CAS No.: 451463-84-6
M. Wt: 479.6
InChI Key: NJJFWYPDODEFPW-UHFFFAOYSA-N
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Description

benzyl 2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate is a complex organic compound with the molecular formula C26H29N3O4S and a molecular weight of 479.6 This compound is characterized by its unique structure, which includes a quinazolinone core, a cyclohexylamino group, and a sulfanylacetate moiety

Scientific Research Applications

benzyl 2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis .

Preparation Methods

The synthesis of benzyl 2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route often includes the following steps:

    Formation of the Quinazolinone Core: This is usually achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Cyclohexylamino Group: This step involves the reaction of the quinazolinone intermediate with cyclohexylamine under controlled conditions.

    Attachment of the Sulfanylacetate Moiety: The final step involves the reaction of the intermediate with benzyl 2-bromoacetate to introduce the sulfanylacetate group.

Chemical Reactions Analysis

benzyl 2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfanylacetate moieties, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields.

Mechanism of Action

The mechanism of action of benzyl 2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

benzyl 2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate can be compared to other quinazolinone derivatives, such as:

  • Benzyl 3-{cyclohexyl[(cyclohexylamino)carbonyl]amino}-3-oxopropylcarbamate
  • 2-amino-4-({[(cyclohexylamino)carbonyl]amino}sulfonyl)-1-methylbenzene
  • Methyl 2-(((cyclohexylamino)carbonyl)amino)benzoate

These compounds share structural similarities but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c30-23(27-20-11-5-2-6-12-20)15-16-29-25(32)21-13-7-8-14-22(21)28-26(29)34-18-24(31)33-17-19-9-3-1-4-10-19/h1,3-4,7-10,13-14,20H,2,5-6,11-12,15-18H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJFWYPDODEFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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